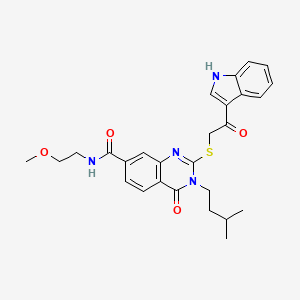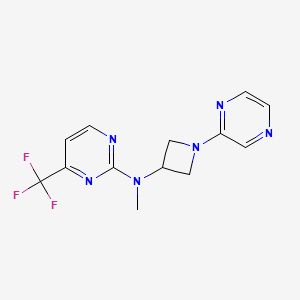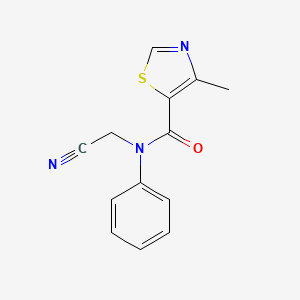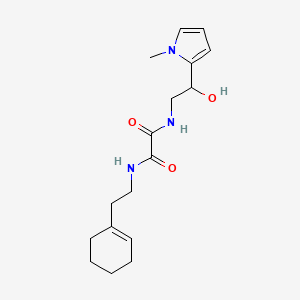
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The presence of multiple aromatic rings (indole and quinazoline) would likely contribute to the compound’s rigidity and planarity. The thioether, amide, and ester functionalities could serve as potential sites for intermolecular interactions such as hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the indole ring might undergo electrophilic aromatic substitution, while the amide and ester functionalities could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and permeability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Kaptı, Dengiz, and Balcı (2016) reported the synthesis of a series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from a similar compound, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. They explored intramolecular cyclization to form target ring systems, shedding light on the synthetic routes and chemical properties relevant to such compounds (Kaptı, Dengiz, & Balcı, 2016).
Anticancer Activity
- Nguyen et al. (2019) synthesized compounds related to the given chemical, demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This indicates potential applications in cancer research and treatment (Nguyen et al., 2019).
Structural and Molecular Studies
- Research by Okul et al. (2019) on derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a structurally similar compound, involved X-ray diffraction and structural analysis. Such studies are crucial for understanding the molecular configuration and properties of these complex chemicals (Okul et al., 2019).
Antimicrobial Agents
- A 2011 study by Desai, Dodiya, and Shihora synthesized compounds with a quinazolinone framework, showing in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Antimicrobial Activities
- A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of thioxoquinazolinone derivatives for antimicrobial and anticonvulsant activities, providing insights into possible therapeutic applications of related compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c1-17(2)10-12-31-26(34)20-9-8-18(25(33)28-11-13-35-3)14-23(20)30-27(31)36-16-24(32)21-15-29-22-7-5-4-6-19(21)22/h4-9,14-15,17,29H,10-13,16H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHSCCMJHZARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(3-methylbenzoyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B3004990.png)


![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)


![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B3005006.png)
